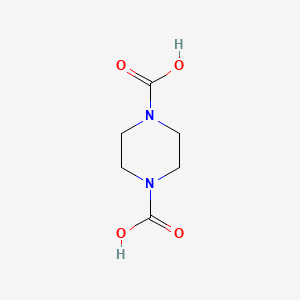

Piperazine-1,4-dicarboxylic acid

Description

Significance as a Core Chemical Scaffold

The piperazine (B1678402) ring is considered a "privileged scaffold" in chemistry, a term used to describe molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme. nih.govmdpi.com This versatility is largely due to its unique structural and chemical properties. The piperazine moiety offers a rigid six-membered ring structure, and the presence of two nitrogen atoms allows for diverse chemical modifications, influencing properties like solubility, basicity, and reactivity. nih.govresearchgate.netresearchgate.net

Piperazine-1,4-dicarboxylic acid builds upon this foundation by incorporating carboxylic acid functional groups at the 1 and 4 positions. These groups provide reactive sites for a wide range of chemical transformations, such as amidation, esterification, and reduction, making the compound a versatile synthon, or building block, for constructing more complex molecules. ontosight.aimdpi.com Its symmetrical nature and the defined stereochemistry of the ring contribute to its utility in creating well-defined supramolecular structures and polymers. The ability to functionalize the two nitrogen atoms allows for the precise spatial arrangement of pharmacophoric or functional groups, a key reason for the piperazine ring's prevalence in various fields of chemical synthesis. mdpi.com

Historical Context of Academic Inquiry

Academic interest in piperazine and its derivatives dates back to at least the mid-20th century. One of the foundational publications that specifically addresses derivatives of Piperazine-1,4-dicarboxylic acid appeared in The Journal of Organic Chemistry in 1953. acs.org This article, titled "Piperazines. I. Derivatives of Piperazine-1-Carboxylic and -1,4-Dicarboxylic Acid," detailed the synthesis and characterization of various derivatives, marking a significant point in the formal academic inquiry into this class of compounds. acs.org

Early research into related piperazine compounds, such as Piperazine-1,4-dicarbodithioic acid, also emerged around this period, initially driven by applications like heavy metal scavenging in industrial processes. Over the decades, the research focus has expanded significantly. While much of the subsequent work on piperazine derivatives has been in the realm of pharmacology, the foundational synthetic work from the mid-century enabled chemists to explore the utility of the Piperazine-1,4-dicarboxylic acid scaffold in a much broader scientific context, leading to its use in modern materials and analytical chemistry.

Scope of Research Focus: Beyond Biological Systems

While the piperazine scaffold is a cornerstone in drug discovery, its applications are not confined to biological systems. nih.govmdpi.comnih.gov The unique properties of Piperazine-1,4-dicarboxylic acid and its derivatives make them valuable in several non-biological research areas, particularly in materials science and analytical chemistry.

In materials science , these compounds are explored for their potential in creating novel materials:

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The carboxylic acid groups can act as ligands, binding to metal ions to form extended networks known as coordination polymers. These materials have potential applications in areas such as gas storage and catalysis.

Nanomaterials : Derivatives of the core structure are used in the synthesis of nanoparticles with specific electronic and photonic properties.

Perovskite-Based Devices : Simple salts derived from the piperazine scaffold, such as Piperazine-1,4-diium (B1225682) chloride, are used as precursors in the fabrication of perovskite solar cells and other optoelectronic devices. greatcellsolarmaterials.com

In analytical chemistry , derivatives like Piperazine-1,4-dicarbodithioic acid are used for their ability to form stable complexes with various metal ions. This property is useful for:

Metal Ion Detection and Separation : The compound can function as a chelating agent to detect heavy metals in environmental samples or to separate specific metal ions from mixtures through processes like liquid-liquid extraction.

The table below summarizes selected non-biological research applications involving derivatives of the piperazine dicarboxylic acid scaffold.

Table 1: Research Applications of Piperazine-1,4-dicarboxylic Acid Derivatives Beyond Biological Systems

| Derivative/Related Compound | Field of Application | Specific Use | Reference |

|---|---|---|---|

| Piperazine-1,4-dicarbodithioic acid | Materials Science | Ligand for coordination polymers | |

| Piperazine-1,4-dicarbodithioic acid | Materials Science | Synthesis of nanoparticles | |

| Piperazine-1,4-dicarbodithioic acid | Analytical Chemistry | Chelating agent for metal ion detection | |

| Piperazine-1,4-diium chloride | Materials Science | Precursor for perovskite-based devices | greatcellsolarmaterials.com |

Structure

3D Structure

Properties

CAS No. |

7709-80-0 |

|---|---|

Molecular Formula |

C6H10N2O4 |

Molecular Weight |

174.15 g/mol |

IUPAC Name |

piperazine-1,4-dicarboxylic acid |

InChI |

InChI=1S/C6H10N2O4/c9-5(10)7-1-2-8(4-3-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) |

InChI Key |

RIXVESSVKLKKFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Piperazine 1,4 Dicarboxylic Acid and Its Derivatives

Direct Acylation and Related Esterification Processes

The most straightforward methods to produce piperazine-1,4-dicarboxylic acid derivatives involve the direct acylation or esterification of the piperazine (B1678402) core. These processes are widely used due to their efficiency and the availability of starting materials.

Synthesis of Piperazine-1,4-dicarboxylic Acid Esters (e.g., Di-tert-butyl piperazine-1,4-dicarboxylate)

The synthesis of di-tert-butyl piperazine-1,4-dicarboxylate, a common protecting group strategy in organic synthesis, is a prime example of direct esterification. This process typically involves the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is usually carried out in a suitable solvent like dichloromethane (B109758) or methanol, often in the presence of a base to neutralize the resulting acid. prepchem.com The tert-butoxycarbonyl (Boc) groups are introduced onto the nitrogen atoms of the piperazine ring.

Another approach involves a three-step synthesis starting from diethanolamine. This method includes chlorination, Boc protection, and subsequent aminolysis cyclization to form the desired N-Boc piperazine derivative. google.com The choice of reagents and reaction conditions can be optimized to control the degree of substitution, allowing for the synthesis of mono- or di-protected piperazines. For instance, using a specific molar ratio of di-tert-butyl dicarbonate can favor the formation of 1-Boc-piperazine. chemicalbook.com

Table 1: Synthesis of Di-tert-butyl piperazine-1,4-dicarboxylate

| Starting Material | Reagent | Solvent | Key Feature |

|---|---|---|---|

| Piperazine | Di-tert-butyl dicarbonate | Dichloromethane | Direct diesterification |

| Diethanolamine | Thionyl chloride, Boc anhydride (B1165640), Ammonia | - | Three-step synthesis |

| Piperazine | Di-tert-butyl dicarbonate, Formic acid | Methanol/Water | Selective mono-Boc protection |

Acylation Reactions with Carboxylic Acids and Anhydrides

Acylation of the piperazine ring can be achieved using carboxylic acids or their more reactive derivatives, such as acid anhydrides and acyl chlorides. sciencemadness.orgnih.gov When using a carboxylic acid directly, a coupling agent is often required to facilitate the reaction.

The reaction with acid anhydrides, such as acetic anhydride, provides an efficient route to N,N'-diacylpiperazines. nih.govyoutube.com For instance, reacting 18β-glycyrrhetinic acid with acetic anhydride yields the corresponding 3-acetyl derivative, which can then be further functionalized. nih.gov The choice of solvent and the presence of a base can influence the reaction rate and yield. Symmetrical anhydrides are particularly useful to avoid the formation of mixed products. youtube.com

Ring-Forming Reactions for Piperazine-Dicarboxylic Acid Systems

Alternative synthetic strategies involve the construction of the piperazine ring itself, offering access to more complex and substituted derivatives.

Cyclization Approaches

One common cyclization method involves the reaction of a primary amine with two equivalents of a suitable electrophile, followed by ring closure. A general approach has been developed for synthesizing substituted piperazines from primary amines and nitrosoalkenes. This method proceeds through a double Michael addition to form a bis(oximinoalkyl)amine, which then undergoes stereoselective catalytic reductive cyclization to yield the piperazine ring. mdpi.com

Another strategy utilizes the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). Activating agents such as carboxylic acids can facilitate the cleavage of a C-N bond in DABCO, which can then react with other components to form a piperazine derivative. researchgate.net For example, a three-component reaction between polyfluoroalkyl peroxides, DABCO, and 1,2-dichloroethane (B1671644) has been developed to synthesize structurally diverse piperazines. researchgate.net

Hydrogenation-Based Syntheses (e.g., from Pyrazine (B50134) Derivatives)

The reduction of pyrazine derivatives presents a powerful method for obtaining piperazine-dicarboxylic acid systems. researchgate.netconnectjournals.com Pyrazine-2-carboxylic acid, for instance, can be converted to its corresponding ester, which is then subjected to hydrogenation to saturate the pyrazine ring, followed by another esterification step to yield a piperazine-1,3-dicarboxylate derivative. connectjournals.com

Catalytic asymmetric hydrogenation of pyrazine derivatives allows for the synthesis of chiral piperazines. nih.govrsc.org For example, iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides can produce a wide range of chiral piperazines with high enantioselectivity. nih.gov Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides access to chiral disubstituted piperazin-2-ones. rsc.org

N-Functionalization Strategies

Once the piperazine-1,4-dicarboxylic acid scaffold is formed, further modifications can be introduced at the nitrogen atoms, a process known as N-functionalization. This is a key strategy for diversifying the chemical space of piperazine derivatives for various applications.

When one of the nitrogen atoms is protected, for example with a Boc group, the other nitrogen can be selectively functionalized. mdpi.com Common N-functionalization reactions include alkylation, arylation, and acylation. For instance, N-Boc-piperazine can undergo nucleophilic displacement with an appropriate halide to introduce a new substituent. mdpi.com The Buchwald-Hartwig coupling and the Ullmann-Goldberg reaction are widely used methods for the N-arylation of piperazines. mdpi.com These strategies are fundamental in the synthesis of many pharmaceutical compounds.

N-Alkylation and N-Acylation of Piperazine Derivatives

The functionalization of the nitrogen atoms within the piperazine ring is a fundamental approach to creating diverse derivatives. N-alkylation and N-acylation are among the most common methods employed for this purpose.

N-Acylation involves the reaction of a piperazine derivative with a carboxylic acid or its activated form. A direct, one-pot method for creating monoacylated piperazine derivatives utilizes 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) to activate the carboxylic acid in dichloromethane at room temperature. researchgate.net This approach offers good to excellent yields and short reaction times under mild conditions. researchgate.net For instance, the reaction of various carboxylic acids with piperazine using this method can be completed efficiently. Another technique employs triphenylphosphine (B44618) (TPP) and N-bromosuccinimide (NBS) in dichloromethane to facilitate the direct preparation of monoacylated piperazines from carboxylic acids. researchgate.net This method is valued for its use of inexpensive and readily available reagents. researchgate.net The synthesis of unsaturated piperazine compounds can also be achieved through reactions with various acylation reactive groups, such as acyl chlorides prepared from carboxylic acids and thionyl chloride. ulakbim.gov.tr

N-Alkylation introduces alkyl groups onto the piperazine nitrogens. This is often accomplished using alkyl halides. For example, the reaction of 2-phenylpiperazine (B1584378) with 3,5-bis(trifluoromethyl)benzyl bromide results in the corresponding 1-alkyl-3-phenylpiperazine. google.com However, the conditions for these reactions can be demanding, sometimes requiring very low temperatures. google.com The choice of the alkylating agent and reaction conditions can influence the product outcome; for instance, using methyl iodide for the methylation of 2-phenylpiperazine is a known method to produce 1-methyl-3-phenylpiperazine. google.com

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid | Piperazine | 2-Chloro-4,6-dimethoxy-1,3,5-triazine, CH₂Cl₂, RT | Monoacylated Piperazine | Good to Excellent | researchgate.net |

| Carboxylic Acid | Piperazine | Triphenylphosphine/N-bromosuccinimide, CH₂Cl₂ | Monoacylated Piperazine | Excellent | researchgate.net |

| 2-Phenylpiperazine | 3,5-Bis(trifluoromethyl)benzyl bromide | -78°C | 1-[3,5-Bis(trifluoromethyl)benzyl]-3-phenylpiperazine | Not specified | google.com |

| 2-Phenylpiperazine | Methyl iodide | Not specified | 1-Methyl-3-phenylpiperazine | Not specified | google.com |

Advanced Synthetic Routes

Beyond direct functionalization of the nitrogen atoms, advanced strategies have been developed to modify the piperazine core, including cleaving and forming bonds at the carbon positions of the ring.

C-N Bond Cleavage Methodologies (e.g., DABCO-mediated Synthesis of Piperazine Derivatives)

A powerful method for synthesizing functionalized piperazine derivatives involves the C-N bond cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govchem960.com This technique uses DABCO as a key substrate, which is first activated by reacting with various electrophilic reagents like alkyl halides, aryl halides, or carboxylic acids. rsc.orgrsc.org This activation forms quaternary ammonium (B1175870) salts of DABCO, which are excellent electrophiles. chem960.comrsc.org These intermediates can then react with a wide range of nucleophiles—such as phenols, thiols, amines, and carboxylic acid salts—to yield diverse piperazine derivatives through the cleavage of a C-N bond in the DABCO cage. chem960.comrsc.orgresearchgate.net

The process can be performed in a one-pot, two-step manner. For example, a transition-metal-catalyzed approach has been developed for the regioselective synthesis of aryl piperazines from C-H compounds and a DABCO derivative under irradiation-free conditions. nih.gov Another variation involves the in situ generation of benzyne (B1209423), which is attacked by DABCO to form a zwitterionic intermediate. nih.gov This intermediate subsequently undergoes ring-opening with a nucleophile to furnish the 1-aryl-4-ethylpiperazine derivative. nih.gov This C-N bond cleavage strategy provides a versatile and efficient pathway for the diversity-oriented synthesis of drug-like piperazine compounds. nih.govrsc.org

| DABCO Activator | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkyl Halides, Aryl Halides, Carboxylic Acids | Phenols, Thiols, Amines, etc. | Formation of quaternary ammonium salt, then nucleophilic attack | Substituted Piperazines | rsc.org, chem960.com |

| Selectfluor® (as DABCO derivative) | Aryl C-H Compounds | Dual catalyst system (Palladium complex and Ru(bipy)₃(PF₆)₂) | Aryl Piperazines | nih.gov |

| o-Silyl Aryl Triflates (forms Benzyne in situ) | Various Nucleophiles | CsF for benzyne generation, subsequent reaction with DABCO and nucleophile | 1-Aryl-4-ethylpiperazine derivatives | nih.gov |

C-H Functionalization Approaches to Piperazines

Direct C-H functionalization of the piperazine ring represents a modern and efficient strategy for introducing substituents onto the carbon backbone, overcoming limitations of traditional methods that often require lengthy syntheses and pre-functionalized starting materials. mdpi.comdoaj.orgencyclopedia.pub This approach provides new avenues for creating specific substitution patterns on the piperazine ring. mdpi.comencyclopedia.pub

Photoredox catalysis is a prominent method for piperazine C-H functionalization. mdpi.comresearchgate.net For instance, using iridium (Ir) or ruthenium (Ru) complexes as photocatalysts, N-Boc piperazines can be coupled with 1,4-dicyanobenzenes to produce α-aryl-substituted piperazines. mdpi.com The mechanism involves a single electron transfer from the photocatalyst to oxidize the piperazine, leading to the formation of an α-amino radical, which then couples with the aromatic partner. mdpi.com Similarly, C-H vinylation and heteroarylation have been achieved using photoredox catalysis. researchgate.net

Another innovative method is the stannyl (B1234572) amine protocol (SnAP), which allows for the convergent synthesis of piperazines from aldehydes. encyclopedia.pub This strategy involves a copper-mediated radical cyclization of an intermediate imine formed from an aldehyde and a tin-substituted diamine. mdpi.comencyclopedia.pub This approach provides access to piperazines with functionalization at the carbon atom under mild, room-temperature conditions. mdpi.com Initially requiring stoichiometric copper, the method has been refined to work with catalytic amounts of copper by adjusting the solvent system. mdpi.comencyclopedia.pub

| Method | Catalyst/Reagent | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Photoredox C-H Arylation | Ir(ppy)₂(dtbbpy)PF₆ (Photocatalyst) | N-Boc Piperazine, 1,4-Dicyanobenzene | α-Aryl-substituted Piperazine | mdpi.com |

| SnAP Chemistry | Copper (stoichiometric or catalytic) | Aldehydes, Stannyl Amine Reagent | C-functionalized Piperazine | mdpi.com, encyclopedia.pub |

| Organic Photoredox C-H Alkylation | Substituted Acridinium Salts (Organic Photocatalyst) | N,N-bis-Boc-piperazine, α,β-Unsaturated Carbonyl Compounds | α-C-H Alkylated Piperazine | mdpi.com |

Chemical Transformations and Reactivity of Piperazine 1,4 Dicarboxylic Acid Systems

Hydrolysis Reactions of Esters

The ester derivatives of piperazine-1,4-dicarboxylic acid can be hydrolyzed to the corresponding carboxylic acid. This reaction is a fundamental transformation in organic chemistry and can be catalyzed by acids or bases. youtube.com For instance, the hydrolysis of diesters of piperazine-1,4-dicarboxylic acid can be achieved using alkali hydroxides. youtube.com

The rate and efficiency of ester hydrolysis can be influenced by steric hindrance around the carbonyl group and the electronic nature of the substituents. youtube.com In some cases, enzymatic hydrolysis using lipases offers a milder and more selective method for this transformation. youtube.com

A study on the hydrolysis of 18β-glycyrrhetinic acid derivatives, which can be seen as complex esters, highlights the importance of this reaction in modifying bioactive molecules. nih.gov

Here is a summary of common hydrolysis conditions for esters of piperazine-1,4-dicarboxylic acid:

| Catalyst/Reagent | Conditions | Product |

| Alkali Hydroxide (e.g., NaOH, KOH) | Aqueous or alcoholic solution, often with heating | Piperazine-1,4-dicarboxylic acid |

| Acid (e.g., HCl, H₂SO₄) | Aqueous solution, heating | Piperazine-1,4-dicarboxylic acid |

| Lipase | Aqueous buffer, mild temperature | Piperazine-1,4-dicarboxylic acid |

Nucleophilic Substitution Reactions

The piperazine (B1678402) ring in piperazine-1,4-dicarboxylic acid and its derivatives can act as a nucleophile, participating in various substitution reactions. The nitrogen atoms of the piperazine ring can attack electrophilic centers, leading to the formation of new C-N bonds. researchgate.net

One common reaction is the N-alkylation of the piperazine ring with alkyl halides or sulfonates. mdpi.com Another important transformation is the N-arylation, which can be achieved through methods like the Buchwald-Hartwig coupling, Ullmann-Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com For example, piperazine can react with pentafluoropyridine, where it acts as an efficient nucleophile, leading to substitution at the ortho and para positions of the pyridine (B92270) ring. researchgate.net

The reactivity in nucleophilic substitution can be influenced by the substituents on the piperazine ring and the nature of the electrophile. The presence of the dicarboxylic acid groups can affect the nucleophilicity of the nitrogen atoms.

Derivatization via Amidation and Esterification

The carboxylic acid groups of piperazine-1,4-dicarboxylic acid are readily derivatized through amidation and esterification reactions. These transformations are crucial for synthesizing a wide array of functionalized piperazine derivatives with potential applications in medicinal chemistry and materials science. ontosight.aicymitquimica.com

Amidation: Piperazine-1,4-dicarboxylic acid can be converted to its corresponding amides by reacting with amines in the presence of a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.govresearchgate.net Direct amidation can also be achieved by heating the carboxylic acid with an amine, although this often requires higher temperatures and may lead to side products. mdpi.com

Esterification: The synthesis of esters of piperazine-1,4-dicarboxylic acid can be accomplished through several methods. A common approach is the Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst. researchgate.net Alternatively, the dicarboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. nih.gov Transesterification is another viable method for preparing different esters from an existing one. researchgate.net

These derivatization reactions allow for the introduction of a wide variety of functional groups onto the piperazine scaffold, enabling the fine-tuning of its chemical and physical properties. nih.govacs.org

Oxidation Reactions and Mechanistic Studies

The piperazine ring is susceptible to oxidation, particularly at the nitrogen atoms. The oxidation of piperazine and its derivatives has been studied using various oxidizing agents, and the reaction mechanism can be complex. scirp.orgrroij.com

Kinetic and mechanistic studies on the oxidation of piperazines by reagents like bromamine-T (BAT) and bromamine-B (BAB) in acidic media have been reported. scirp.orgrroij.comresearchgate.net These studies indicate that the reaction rate is typically first-order with respect to both the oxidant and the piperazine derivative. scirp.orgrroij.com The reaction rate is also influenced by the pH of the medium, with an inverse fractional-order dependence on the hydrogen ion concentration often observed. scirp.orgrroij.com

The proposed mechanism for these oxidations often involves the formation of an N-halo intermediate, which then undergoes further reactions to yield the final oxidation products, such as N-oxides. scirp.org The presence of electron-donating groups on the piperazine ring generally enhances the reaction rate. rroij.com

In a different study, the oxidation of 1,4-dibenzylpiperazine (B181160) with ruthenium tetroxide (RuO₄) was investigated. researchgate.net This reaction was found to attack both the endocyclic and exocyclic C-H bonds adjacent to the nitrogen atoms, leading to a variety of oxygenated products. The proposed mechanism involves the formation of iminium cations as key intermediates. researchgate.net

Acid-Base Properties and Proton Transfer Phenomena

Piperazine-1,4-dicarboxylic acid exhibits both acidic and basic properties due to the presence of two carboxylic acid groups and two nitrogen atoms in the piperazine ring. This amphoteric nature allows it to participate in proton transfer reactions, forming salts with both acids and bases. nih.govdergipark.org.tr

The carboxylic acid groups can donate protons, while the nitrogen atoms can accept protons. The pKa values of the functional groups determine the extent of protonation or deprotonation at a given pH. The protonation state of the molecule significantly influences its solubility, reactivity, and biological activity.

Proton transfer reactions involving piperazine derivatives are fundamental to understanding their behavior in various chemical and biological systems. youtube.com For instance, the reaction of piperazine with pyrazine-2,3-dicarboxylic acid results in a proton transfer compound, where the piperazine acts as a base and becomes doubly protonated. nih.govresearchgate.net Similarly, proton transfer salts can be formed from the reaction of piperazines with pyridine-dicarboxylic acids. dergipark.org.tr

Structural Characterization and Conformational Analysis of Piperazine 1,4 Dicarboxylic Acid and Its Derivatives

Spectroscopic Techniques in Elucidating Chemical Structure

Spectroscopic methods are fundamental in determining the chemical structure of piperazine-1,4-dicarboxylic acid and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present.

NMR Spectroscopy has been instrumental in studying the conformational behavior of acylated piperazines in solution. rsc.org For symmetrically N,N'-disubstituted derivatives, temperature-dependent 1H-NMR spectra reveal the presence of conformers arising from the restricted rotation around the amide bond. rsc.org At lower temperatures, distinct signals for the piperazine (B1678402) ring protons are observed, which coalesce at higher temperatures as the molecule becomes more flexible. rsc.org For instance, in the 1H-NMR spectrum of compound 4a at -10 °C, four independent signals were observed at δ = 3.40, 3.55, 3.74, and 3.90 ppm. rsc.org Similarly, 13C NMR spectra at low temperatures show four independent signals, further evidencing the existence of two different rotational isomers. rsc.org The study of asymmetrically substituted piperazines reveals even more complex conformational dynamics due to the interplay of amide bond rotation and piperazine ring inversion. rsc.org

IR Spectroscopy provides valuable information about the functional groups present in the molecule. For example, in piperazine-1,4-diylbis(hydrazine-1-carbothioamides), characteristic IR spectral peaks are observed at 3270 cm⁻¹ (NH), 3439 cm⁻¹ (NH₂), and 1652 cm⁻¹ (C=O). These vibrational frequencies help confirm the presence of specific bonds and functional moieties within the molecule. The FTIR spectra of piperazine-1-carboxylic acid and its derivatives also show characteristic absorption bands that aid in their identification. nih.gov

The following table summarizes the key spectroscopic data for selected piperazine derivatives:

| Compound | Spectroscopic Technique | Key Findings |

| Symmetrically N,N'-disubstituted piperazine derivatives | Temperature-dependent 1H & 13C NMR | Existence of syn (cis) and anti (trans) rotational isomers due to restricted amide bond rotation. rsc.orgrsc.org |

| Piperazine-1,4-diylbis(hydrazine-1-carbothioamides) | IR Spectroscopy | Characteristic peaks at 3270 cm⁻¹ (NH), 3439 cm⁻¹ (NH₂), and 1652 cm⁻¹ (C=O). |

| Piperazine-1-carboxylic acid | FTIR Spectroscopy | Characteristic absorption bands for the carboxylic acid and piperazine ring functional groups. nih.gov |

X-ray Crystallography of Piperazine-Dicarboxylic Acid Systems

The crystal structures of various salts of piperazine derivatives with carboxylic acids have been extensively studied. nih.goviucr.org For instance, the crystal structure of piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate) reveals that the piperazine ring adopts a chair conformation and is located about an inversion center. nih.gov In the crystal of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, the piperazine ring also adopts a chair conformation. iucr.org The synthesis and crystal structure analysis of new pyridazino[4,5-b]indol-4-one derivatives have also been reported, with chemical structures assigned based on single-crystal X-ray diffraction. mdpi.com

The crystal structure of the adduct piperazine-1,4-diium 3,5-dinitro-2-oxido-benzoate reveals that the piperazine rings in both the dication and the neutral molecule adopt chair conformations. iucr.org Similarly, in the crystal structure of 3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate, the zwitterion lies across an inversion center. researchgate.net

A summary of crystallographic data for selected piperazine-dicarboxylic acid systems is presented below:

| Compound | Crystal System | Space Group | Key Conformational Feature |

| Piperazine-1,4-diium bis(4-aminobenzenesulfonate) nih.gov | Monoclinic | P2₁/c | Chair conformation of the piperazine ring. |

| 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid iucr.org | Monoclinic | P2₁/c | Chair conformation of the piperazine ring. |

| Piperazine-1,4-diium 3,5-dinitro-2-oxido-benzoate iucr.org | - | - | Chair conformation of the piperazine rings. |

| 3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate researchgate.net | Monoclinic | P2₁/c | Zwitterion with an inversion center. |

Crystal Packing and Lattice Interactions

The stability of the crystal structure is governed by a network of intermolecular interactions, including hydrogen bonds and other non-covalent contacts. In the crystal packing of piperazine-1,4-diium bis(4-aminobenzenesulfonate), cations and anions are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming a three-dimensional framework. nih.gov This framework is further characterized by the presence of R(22) and R(13) ring motifs arising from N—H⋯O hydrogen bonds. nih.gov

In the hydrated 2:1 adduct of piperazine-1,4-diium 3,5-dinitrosalicylate, various intermolecular O—H⋯O, N—H⋯O, and C—H⋯O interactions stabilize the crystal structure. iucr.org The water molecule plays a crucial role in linking the piperazine-1,4-diium cation and a neutral piperazine molecule through hydrogen bonds. iucr.org Similarly, in the crystal of 3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate, bifurcated N—H⋯(O,O) hydrogen bonds connect the zwitterions into a two-dimensional framework, which is then extended into a three-dimensional network by O—H⋯O hydrogen bonds involving solvent water molecules. researchgate.net

The analysis of co-crystals involving dicarboxylic acids and pyridine (B92270) derivatives reveals the importance of nitrile–nitrile interactions and O···π-hole contacts in stabilizing the layered assembly of the crystal structures. mdpi.com Hirshfeld surface analysis is a valuable tool for quantifying the relative contributions of different intermolecular contacts. iucr.org

Stereochemical Investigations: Conformers and Stereodynamics

The conformational flexibility of the piperazine ring and the restricted rotation around the N-acyl bonds lead to a complex stereochemical landscape for piperazine-1,4-dicarboxylic acid and its derivatives.

NMR-based investigations have shown that acylated piperazines exhibit dynamic conformational behavior in solution. rsc.org The piperazine ring can exist in various conformations, such as chair, boat, and twist-boat forms. rsc.org The energy barriers for the interconversion of these conformers are influenced by the nature of the substituents on the nitrogen atoms. rsc.org For many piperazine derivatives, the chair conformation is energetically favored. mdpi.com

The restricted rotation around the partial double bond of the amide in N-benzoylated piperazines leads to the existence of multiple conformers at room temperature. rsc.org This results in the observation of distinct sets of signals in the NMR spectra for the different rotamers. rsc.org The study of symmetrically disubstituted piperazines has shown the interconversion between syn (cis) and anti (trans) isomers, with a single coalescence temperature observed in temperature-dependent NMR experiments. rsc.org For unsymmetrically substituted piperazines, the conformational dynamics are more intricate, involving both amide bond rotation and piperazine ring inversion. rsc.org

Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to complement experimental data and provide a deeper understanding of the energetic and geometric properties of the different conformers. fau.deacs.org

Coordination Chemistry of Piperazine 1,4 Dicarboxylic Acid and Its Derivatives

Ligand Design and Coordination Modes

The versatility of piperazine-1,4-dicarboxylic acid and its analogues as ligands stems from the presence of multiple donor sites: the two nitrogen atoms of the piperazine (B1678402) ring and the oxygen atoms of the carboxylate groups. This multi-functionality allows for a variety of coordination modes, which can be tailored by modifying the ligand's structure. mdx.ac.uk Dicarboxylic acids, in general, are flexible ligands capable of coordinating in various ways, including as bridging or chelating ligands. mdpi.com The specific coordination is influenced by factors such as the metal ion, solvent, pH, and temperature. acs.org

Piperazine-dicarboxylic acid derivatives can coordinate to metal centers in several chelation modes. Depending on how many donor atoms bind to a single metal center, the chelation can be described as monodentate, bidentate, or polydentate.

Monodentate Coordination: In this mode, only one donor atom from the ligand binds to the metal. For instance, a singly deprotonated dicarboxyimidazole ligand has been observed to coordinate in a monodentate fashion through an imidazole (B134444) nitrogen atom, leading to mononuclear structures. acs.org Similarly, fexofenadine, which contains a piperidine (B6355638) ring, can form monodentate complexes with various metals. walshmedicalmedia.com

Bidentate Coordination: This involves two donor atoms from the ligand binding to the same metal center. The dithiocarboxylate groups in piperazine-1,4-dicarbodithioic acid, a sulfur analogue, act as bidentate ligands to form stable complexes with heavy metals. In complexes of pyrazine-2,3-dicarboxylic acid with Zn(II), the ligand chelates to the metal through a ring nitrogen atom and an oxygen atom from the adjacent carboxylate group. nih.gov

Polydentate Coordination: Ligands with multiple donor sites can wrap around a single metal ion. Symmetrical tetradentate N-donor ligands based on piperazine bearing pyridyl substituents have been synthesized to form stable complexes with copper(II). mdpi.com

The coordination possibilities can range from simple chelation to the formation of complex polynuclear structures, with some dicarboxyimidazole ligands exhibiting up to five-point connectivity (μ5). acs.org

Beyond chelating a single metal ion, piperazine-1,4-dicarboxylic acid and its derivatives can act as bridging ligands, connecting two or more metal centers to form extended structures like dimers, one-dimensional chains, or three-dimensional coordination polymers. mdpi.comnih.gov The distance between metal centers in such structures is typically greater than 6 Å. mdpi.com

A long and flexible dipyridyl ligand derived from piperazine has been shown to adopt a linear conformation, acting as a bridge to create metal-metal distances of 2.6 nm in coordination polymers with Cd(II) and Co(II). nih.gov In a Co(II) complex with pyrazine-2,3-dicarboxylic acid, the ligand facilitates the formation of a one-dimensional coordination polymer. nih.gov Similarly, a Zn(II) complex with the same ligand crystallizes as a dimer where a carboxylate group from one ligand bridges to a neighboring metal atom. nih.gov These bridging interactions are crucial in the construction of metal-organic frameworks (MOFs). rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with piperazine-based dicarboxylic acids and their derivatives is typically achieved by reacting the ligand with a suitable metal salt in a solvent. mdx.ac.ukwalshmedicalmedia.com The resulting complexes are then characterized using a variety of analytical techniques to determine their structure, composition, and properties. These methods include:

Spectroscopic Techniques: UV-Vis, FT-IR, and ¹H NMR spectroscopy are used to confirm the coordination of the ligand to the metal ion. mdx.ac.ukwalshmedicalmedia.com

Mass Spectrometry: This helps in determining the molecular weight and fragmentation pattern of the complexes. mdx.ac.uk

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal center. nih.govmdpi.com

Elemental Analysis: CHN analysis is used to confirm the empirical formula of the synthesized complexes. walshmedicalmedia.com

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to identify the presence of coordinated water molecules. mdx.ac.uk

Piperazine-1,4-dicarboxylic acid and its derivatives form stable complexes with a wide array of transition metals. The coordination geometry of the resulting complex is dependent on the metal ion. ekb.eg

For example, DFT calculations on complexes with 1,4-bis(2-hydroxyethyl)piperazine revealed that Cu(II) and Co(II) complexes tend to adopt a distorted octahedral geometry, the Ni(II) complex prefers a distorted square planar geometry, and the Zn(II) complex exhibits a distorted tetrahedral geometry. ekb.eg Palladium(II) complexes with this ligand typically show a square planar geometry with some tetrahedral distortion. researchgate.netfau.de Copper(II) complexes with tetradentate piperazine-based ligands have been found to have five-coordinate, square pyramidal geometries. mdpi.com

The table below summarizes some of the reported metal complexes with various piperazine derivatives.

| Metal Ion | Piperazine Derivative Ligand | Key Findings / Geometry |

| Pd(II) | 1,4-bis(2-hydroxyethyl)piperazine | Forms complexes with dicarboxylic acids; square planar geometry with tetrahedral distortion. researchgate.netfau.de |

| Cu(II) | Piperazine-based multidentate ligands | Forms four-coordinate complexes. mdx.ac.uk |

| 1,4-bis[(2-pyridinyl)methyl]piperazine derivatives | Forms five-coordinate, square pyramidal complexes. mdpi.com | |

| Piperazine-based macrocycle | Forms mononuclear and heterobinuclear species. ufv.br | |

| Zn(II) | Pyrazine-2,3-dicarboxylic acid & piperazine | Forms dimeric complexes. nih.gov |

| 1,4-bis(2-hydroxyethyl)piperazine | Distorted tetrahedral geometry. ekb.eg | |

| Co(II) | Pyrazine-2,3-dicarboxylic acid & piperazine | Forms a 1D coordination polymer. nih.gov |

| 1,4-bis(2-hydroxyethyl)piperazine | Distorted octahedral geometry. ekb.eg | |

| Ni(II) | 1,4-bis(2-hydroxyethyl)piperazine | Distorted square planar geometry. ekb.eg |

| Cd(II) | α,α'-p-xylylenebis(1-(4-pyridylmethylene)-piper-4-azine) | Forms coordination polymers with long metal-metal bridging distances. nih.gov |

The stoichiometry and stability of the complexes formed between metal ions and piperazine-based ligands are crucial parameters that define their behavior in solution. These are often determined using potentiometric titrations, with the data analyzed by computer programs such as MINIQUAD-75. ekb.egresearchgate.net

Studies on the complexation of [Pd(BHEP)(H₂O)₂]²⁺ (where BHEP is 1,4-bis(2-hydroxyethyl)piperazine) with various dicarboxylic acids have shown that they typically form 1:1 metal-to-ligand complexes, as well as protonated species. researchgate.netfau.de Similarly, the complex formation reactions between [Pd(piperazine)(H₂O)₂]²⁺ and various biologically relevant ligands, including dicarboxylic acids, have been investigated to determine the stability constants of the resulting complexes. consensus.app

The protonation constants of the ligand and the stability constants of its complexes with Cu(II) and Zn(II) have been determined for piperazine-based macrocycles, which can form both mononuclear and heterobinuclear species. ufv.br The formation constants for complexes of Cu(II), Ni(II), Co(II), and Zn(II) with 1,4-bis(2-hydroxyethyl)piperazine have also been determined over a range of temperatures to calculate the associated thermodynamic parameters (ΔH, ΔS, ΔG). ekb.eg These studies often show that the complex formation processes are exothermic. fau.de

| Metal Complex System | Stoichiometry | Method of Determination |

| [Pd(BHEP)(H₂O)₂]²⁺ + Dicarboxylic Acids | 1:1 and protonated complexes | Potentiometric titration (MINIQUAD-75) researchgate.netfau.de |

| [Pd(pip)(H₂O)₂]²⁺ + Dicarboxylic Acids | Stoichiometry and stability constants determined | Potentiometric titration consensus.app |

| Cu(II)/Zn(II) + Piperazine-based macrocycle | Mononuclear and heterobinuclear species | Potentiometric titration ufv.br |

| Cu/Ni/Co/Zn(II) + BHEP | Formation constants determined | Potentiometric titration (MINIQUAD-75) ekb.eg |

Role as Chelating Agents

A significant application of piperazine-1,4-dicarboxylic acid and its derivatives is their use as chelating agents. cymitquimica.com A chelating agent is a substance whose molecules can form several bonds to a single metal ion. This property is particularly useful for binding and sequestering metal ions from a solution.

Derivatives such as piperazine-1,4-dicarbodithioic acid are employed as chelating agents to detect and remove heavy metals from environmental samples. They form stable, often colored, complexes with metal ions like lead and copper, which can be quantified spectrophotometrically or precipitated out of solution. The dithiocarboxylate groups show a strong affinity for heavy metal ions, enabling effective chelation. Another derivative, potassium piperazine-1,4-dicarbodithiolate, is specifically used as a heavy metal treating agent to stabilize heavy metals in industrial wastewater and fly ash from waste incineration. xinovaenvironment.comgoogle.com

Supramolecular Chemistry and Crystal Engineering with Piperazine 1,4 Dicarboxylic Acid Scaffolds

Hydrogen-Bonded Networks

The foundation of the supramolecular chemistry of piperazine-1,4-dicarboxylic acid lies in its capacity to form extensive hydrogen-bonded networks. The carboxylic acid moieties are potent hydrogen bond donors (O-H) and acceptors (C=O), while the piperazine (B1678402) ring, particularly when protonated, can also participate in hydrogen bonding via N-H donors. This dual functionality enables the molecule to connect with itself and other molecules in predictable patterns, known as supramolecular synthons.

Self-Assembly of 2D and 3D Supramolecular Architectures

The self-assembly of piperazine-1,4-dicarboxylic acid is largely driven by the formation of robust hydrogen bonds. The carboxylic acid groups can form strong O-H···O interactions, leading to the creation of dimers or extended chains. These primary structures can then be further organized into higher-dimensional architectures through weaker interactions.

In the solid state, piperazine-based structures are known to form both two-dimensional (2D) layers and three-dimensional (3D) frameworks. For instance, piperazine and its derivatives can form distinct supramolecular H-bonded networks. rsc.org In crystalline adducts with various acids, piperazine has been observed to form 3D H-bonded networks, while analogs like piperazine-1,4-diol (B14613724) can assemble into 2D layers. rsc.org The linkage of cations and anions in piperazinium salts through N-H···O and C-H···O hydrogen bonds can result in the formation of complex three-dimensional frameworks. nih.gov These frameworks often feature specific ring motifs arising from the hydrogen-bonding patterns. nih.gov The ability of the piperazine ring to adopt a stable chair conformation is a key factor in the formation of these ordered structures. The combination of strong hydrogen bonds, such as O-H···O and N-H···O, and weaker C-H···O interactions directs the self-assembly process, leading to the generation of well-defined supramolecular architectures. researchgate.net

The predictable nature of metal-ligand coordination, when combined with hydrogen bonding, offers another pathway to construct 2D and 3D architectures. nih.gov The interplay between strong, directional metal-ligand bonds and other non-covalent interactions like hydrogen bonding and π–π stacking is a cornerstone of coordination-driven self-assembly. nih.gov

| Dimensionality | Key Interactions | Resulting Structure | Reference Example |

| 2D | N-H···O, N-H···N | Layers parallel to a crystallographic plane | Piperazine-1,4-diium (B1225682) picrate (B76445) piperazine complex nih.gov |

| 3D | N-H···O, C-H···O | Interconnected framework | Piperazine-1,4-diium bis(4-amino-benzene-sulfonate) nih.gov |

| 3D | O-H···O, N-H···O | Hydrogen-bonded nets linked by cations | Piperazine-1,4-diium 3,4-dihydroxy-3-cyclobutene-1,2-dionate dihydrate researchgate.net |

Co-Crystallization with Acidic Moieties

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. Piperazine-1,4-dicarboxylic acid, with its basic nitrogen atoms and acidic carboxylic groups, is an ideal candidate for forming co-crystals with other acidic or basic compounds. The interaction between a dicarboxylic acid and a pyridine (B92270) derivative, for example, can lead to the formation of co-crystals with unique supramolecular architectures. mdpi.com

The formation of co-crystals is often guided by the principle of forming strong hydrogen bonds between complementary functional groups. The piperazine ring is a well-known component in pharmaceutical co-crystals, where it can interact with acidic functional groups of active pharmaceutical ingredients (APIs) to form stable crystalline structures. mdpi.com For instance, the piperazine ring can effectively regulate properties like the acid-base equilibrium constants of drugs, which can be beneficial for improving their therapeutic profiles. mdpi.com

In silico screening methods have been developed to predict the likelihood of co-crystal formation between phenylpiperazine derivatives and dicarboxylic acids. rsc.org These computational studies suggest that dicarboxylic acids are excellent co-formers for piperazine-containing compounds, capable of forming robust binary solids. rsc.org The success of co-crystallization often depends on the relative acidity (pKa) of the components. A small difference in pKa between the acidic and basic components typically leads to the formation of a co-crystal, held together by hydrogen bonds rather than full proton transfer.

Non-Covalent Interactions in Crystal Packing

Pi-Stacking Interactions (e.g., C=O...π, C-O...π, C-H...π)

Although piperazine-1,4-dicarboxylic acid itself lacks an aromatic ring, π-stacking interactions become highly relevant in its co-crystals with aromatic molecules or in derivatives containing aromatic substituents. These interactions involve the attractive, non-covalent forces between π systems. encyclopedia.pub The types of π-stacking can vary, including parallel-displaced, T-shaped (edge-to-face), and sandwich configurations, with the former two generally being more electrostatically favorable. encyclopedia.pubcolostate.edu

In the context of piperazine derivatives, C-H···π interactions are particularly noteworthy. These occur when a C-H bond points towards the face of a π system, contributing to the stability of the crystal packing. mdpi.com The presence of carbonyl groups (C=O) and carboxylate groups (C-O) in piperazine-1,4-dicarboxylic acid also introduces the possibility of C=O···π and C-O···π interactions in co-crystals with aromatic species. These interactions, where the oxygen acts as a weak Lewis base and the π system as a weak Lewis acid, can further direct the assembly of molecules in the solid state. The interplay of these varied π-interactions is a key factor in the molecular recognition and self-assembly processes that govern crystal formation. wikipedia.org

| Interaction Type | Description | Significance in Crystal Packing |

| C-H···π | A hydrogen atom attached to a carbon interacts with the electron cloud of a π system. | Stabilizes the packing of molecules, often observed in piperazine-containing co-crystals. mdpi.com |

| C=O···π | The oxygen atom of a carbonyl group interacts with a π system. | Contributes to the directional organization of molecules within the crystal lattice. |

| π–π Stacking | Interaction between aromatic rings, which can be sandwich, parallel-displaced, or T-shaped. | Important for the stability of co-crystals with aromatic compounds and in aromatic derivatives of piperazine. nih.gov |

Electrostatic Interactions

Electrostatic interactions are fundamental to the formation and stability of crystal structures involving ionic or highly polar species. In the context of piperazine-1,4-dicarboxylic acid, these interactions are prominent, especially when the molecule exists in its zwitterionic form or as a salt. The protonation of the piperazine nitrogen atoms creates positively charged centers (piperazinium cations), while the deprotonation of the carboxylic acid groups results in negatively charged carboxylates.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the behavior of molecular systems. DFT is a computational method used to investigate the electronic structure of many-body systems, making it possible to calculate various molecular properties with high accuracy. ucl.ac.uk For piperazine (B1678402) derivatives, DFT calculations have been successfully used to determine optimal molecular structures, study physicochemical properties, and analyze potential energy surfaces for chemical reactions. ucl.ac.ukscribd.com While specific DFT studies focused exclusively on the parent Piperazine-1,4-dicarboxylic acid are not extensively detailed in the literature, the methodologies are well-established through research on its derivatives. scribd.com

Electronic Properties and Donor-Acceptor Interactions (e.g., HOMO-LUMO Analysis)

The electronic properties of a molecule are key to understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of this analysis. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.

Table 1: Illustrative HOMO-LUMO Data from Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid | DFT/B3LYP | Not Specified | Not Specified | 4.2142 | scribd.com |

| Naproxen | DFT/B3LYP | Not Specified | Not Specified | 4.4665 | mtu.edu |

This table provides examples from related compounds to illustrate the type of data generated in such analyses.

Molecular Electrostatic Potential Surface (MESP) Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of varying electron density, typically color-coded where red indicates electron-rich, negative potential (prone to electrophilic attack) and blue indicates electron-poor, positive potential (prone to nucleophilic attack).

For Piperazine-1,4-dicarboxylic acid, an MESP analysis would be expected to show significant negative potential (red) around the oxygen atoms of the two carboxylic acid groups, as they are highly electronegative. These sites would be the primary locations for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the carboxylic acid groups and potentially the C-H bonds of the piperazine ring would exhibit positive potential (blue or green), marking them as sites for nucleophilic interaction. MESP analysis has been used effectively in studies of other nitrogen-containing heterocyclic compounds and carboxylic acids to reveal their physicochemical properties. scribd.comgoogle.com

Vibrational Analysis and Chemical Shift Predictions

Vibrational analysis, typically calculated alongside geometry optimization in DFT studies, predicts the infrared (IR) and Raman spectra of a molecule. By comparing calculated vibrational frequencies with experimental data, one can confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups.

A theoretical vibrational analysis of Piperazine-1,4-dicarboxylic acid would be based on the fundamental modes of the piperazine ring and the carboxylic acid groups. Studies on piperazine itself have identified characteristic vibrational modes. scribd.com The addition of carboxylic acid groups at the 1 and 4 positions would introduce new, strong vibrational bands, most notably the C=O stretching vibration, typically found in the 1700-1725 cm⁻¹ region for carboxylic acids, and the broad O-H stretching band. scribd.com Solid-state NMR spectroscopy is another technique used to characterize the electronic environment and molecular structure of piperazine derivatives in their crystal form.

Table 2: Characteristic Vibrational Frequencies of the Piperazine Ring

| Vibration Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|

| C-H Stretching | 2800-3100 | scribd.com |

| N-H Stretching (in unsubstituted piperazine) | ~3200-3400 | scribd.com |

| C-N Stretching | ~1050-1190 | scribd.com |

Note: In Piperazine-1,4-dicarboxylic acid, the N-H vibrations would be absent and replaced by vibrations associated with the N-C(O) bond.

Thermodynamic Parameter Determinations

Computational chemistry allows for the determination of key thermodynamic parameters, providing insight into the stability and energy of molecules. Calculations can predict properties such as the standard net enthalpy of combustion, heat of formation, entropy, and Gibbs free energy. mtu.edugoogle.com

Conformational Equilibria and Solution-State Dynamics

The piperazine ring is not planar and primarily exists in two main conformations: the chair and the boat, along with a twisted-boat form. The chair conformation is generally the most stable due to minimized steric hindrance and torsional strain. In derivatives of piperazine, the nature and position of substituents can influence the conformational equilibrium.

Future Directions in Piperazine 1,4 Dicarboxylic Acid Research

Exploration of Novel Synthetic Pathways

The synthesis of piperazine (B1678402) derivatives is a well-established field, but the development of more efficient, sustainable, and diversity-oriented pathways remains a key research goal. Future exploration is moving beyond traditional methods to embrace novel catalytic and multicomponent strategies.

One promising area is the application of DABCO (1,4-diazabicyclo[2.2.2]octane) C–N bond cleavage reactions. rsc.org This strategy involves the activation of DABCO with various reagents to form quaternary ammonium (B1175870) salts, which then act as effective electrophiles for a wide range of nucleophiles. rsc.org Adapting this methodology could provide a new route to functionalized piperazines that can be converted to dicarboxylic acid derivatives.

Other modern synthetic approaches that could be tailored for piperazine-1,4-dicarboxylic acid include:

Catalytic reduction of pyrazines: The reduction of pyrazine-2,5-dicarboxylic acid or its esters using advanced catalytic systems offers a direct route.

Cyclocondensation reactions: "Borrowing hydrogen" strategies, where amines and alcohols are condensed with the temporary removal and return of hydrogen, represent a green and atom-economical approach to forming the piperazine ring. rsc.org

Intramolecular reductive coupling: The coupling of 1,2-diimines derived from glyoxal (B1671930) and an appropriate diamine could be explored as a convergent synthetic route. rsc.org

These novel pathways aim to improve yields, reduce waste, and allow for the introduction of diverse functional groups onto the piperazine scaffold, expanding the chemical space available for new materials and applications.

Advanced Structural and Supramolecular Design

Piperazine-1,4-dicarboxylic acid is an excellent building block for crystal engineering and the design of supramolecular architectures. Its two carboxylic acid groups provide robust hydrogen bond donor and acceptor sites, while the piperazine ring itself can adopt different conformations, primarily the stable "chair" and the less stable "boat" forms. This conformational flexibility is crucial in directing the final three-dimensional structure of coordination polymers and metal-organic frameworks (MOFs).

Research on the closely related ligand 1,4-piperazinedipropionic acid (H2pdp) has demonstrated how the piperazine ring's conformation influences the resulting architecture. In studies of coordination polymers, the pdp²⁻ ligands were observed to adopt the stable chair configuration in some metallic complexes, while switching to the thermodynamically less stable boat configuration in others. rsc.org This switch highlights the subtle interplay between the coordination preferences of the metal ion and the inherent flexibility of the piperazine linker.

Furthermore, the protonated form of piperazine, the piperazine-1,4-diium (B1225682) cation, readily forms salts with various anionic species, leading to extensive hydrogen-bonded networks. For instance, its reaction with pyridine-2,3-dicarboxylic acid results in a three-dimensional network held together by a combination of O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds. nih.gov The ability to form such predictable and stable hydrogen-bonded motifs is a cornerstone of supramolecular design.

Future research will focus on exploiting this conformational adaptability and hydrogen-bonding capability to create complex, multi-dimensional structures with precisely controlled pore sizes and functionalities. The use of co-formers and different solvents can further guide the self-assembly process, leading to novel crystalline materials with unique topologies. rsc.org

Table 1: Crystallographic Data for a Piperazine-based Supramolecular Salt

| Parameter | (pipzH₂)(py-2,3-dc)·MeOH nih.gov |

|---|---|

| Chemical Formula | C₄H₁₂N₂²⁺·C₇H₃NO₄²⁻·CH₃OH |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.0163 (3) |

| b (Å) | 15.6598 (6) |

| c (Å) | 11.2307 (4) |

| β (°) | 108.013 (2) |

| Volume (ų) | 1339.69 (9) |

| Z | 4 |

Data sourced from a study on a solvated molecular salt formed by piperazine and pyridine-2,3-dicarboxylic acid.

Development of New Material Applications

The structural versatility of piperazine-1,4-dicarboxylic acid makes it a prime candidate for creating advanced functional materials, particularly Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials are of immense interest for applications in gas storage, separation, and catalysis. nih.govnih.gov

A key area of development is in methane (B114726) (CH₄) and carbon dioxide (CO₂) storage. Researchers have successfully functionalized existing MOF structures with piperazine-containing linkers to enhance their gas uptake capabilities. For example, the introduction of a 5,5'-(piperazine-1,4-diyl)diisophthalic acid linker into a MOF structure known as NJU-Bai 19 resulted in a material with a significantly enhanced methane storage capacity compared to its non-piperazine-containing analogue. researchgate.netrsc.org The presence of the piperazine group contributed to a higher working capacity for methane delivery. rsc.org

Similarly, piperazine has been grafted onto MOFs for post-combustion CO₂ capture. The nitrogen sites in the piperazine ring can engage in chemisorption with CO₂, leading to strong, selective uptake at low pressures, a critical requirement for capturing CO₂ from flue gas. researchgate.net Materials modified with piperazine have shown significantly higher CO₂ capacity and high selectivity over nitrogen. researchgate.net

Future applications will likely expand into catalysis, where the piperazine linker can be functionalized to introduce active sites, and into the development of sensors, where the framework's interaction with specific analytes can generate a detectable signal.

Table 2: Performance of Piperazine-Functionalized MOFs in Gas Storage

| Material | Application | Key Finding | Reference |

|---|---|---|---|

| NJU-Bai 19 | Methane Storage | High volumetric methane storage capacity of 246.4 cm³(STP)/cm³. | researchgate.netrsc.org |

Theoretical Prediction of Chemical Behavior

Computational chemistry is an increasingly powerful tool for accelerating the discovery and design of new materials. For a molecule like piperazine-1,4-dicarboxylic acid, theoretical methods can predict its behavior and properties before a single experiment is performed.

Molecular docking and dynamics simulations can be used to understand how piperazine-based molecules interact with larger systems. For example, computational studies on piperazine-based compounds have been used to decipher their binding modes within the active sites of proteins. nih.gov These studies reveal crucial interactions, such as hydrogen bonds and π–cation interactions, that stabilize the molecule within the binding pocket. nih.gov This same approach can be applied to predict how piperazine-1,4-dicarboxylic acid will interact with metal centers in a MOF or how it will assemble in a supramolecular context.

Density Functional Theory (DFT) is another key computational tool. It can be used to:

Calculate the relative energies of the chair and boat conformers of the piperazine ring under different conditions.

Predict the geometry of metal complexes involving the dicarboxylate groups.

Simulate vibrational spectra (e.g., IR and Raman) to aid in the characterization of newly synthesized materials.

Model the electronic structure to understand catalytic activity or sensing mechanisms.

Future research will see a tighter integration of these computational predictions with experimental synthesis and characterization. This synergistic approach, where theory guides experimentation and experiments validate theoretical models, will be crucial for the rational design of new materials based on piperazine-1,4-dicarboxylic acid with tailored properties for specific applications. acs.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Piperazine-1,4-dicarboxylic acid derivatives to improve yield and purity?

- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as solvent choice (e.g., dichloromethane for 1,4-dichloropiperazine synthesis), temperature (reflux conditions), and stoichiometry of reagents (e.g., excess thionyl chloride for chlorination). Purification via recrystallization or chromatography is critical, and intermediates should be validated using spectroscopic techniques like IR or NMR to ensure structural fidelity .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of Piperazine-1,4-dicarboxylic acid?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : To identify functional groups like carboxylic acid (-COOH) and piperazine ring vibrations .

- NMR Spectroscopy : For confirming molecular connectivity (e.g., using and spectra to resolve aromatic protons or methylene groups) .

- Mass Spectrometry : To verify molecular weight and fragmentation patterns .

Q. What are the common side reactions encountered during the functionalization of Piperazine-1,4-dicarboxylic acid, and how can they be mitigated?

- Methodological Answer : Competing reactions like over-nitrosation or ester hydrolysis can occur. Mitigation strategies include:

- Using protecting groups (e.g., tert-butoxycarbonyl) for amine functionalities .

- Optimizing reaction pH and temperature to suppress undesired pathways (e.g., avoiding acidic conditions during amidation) .

Q. How can researchers validate the purity of Piperazine-1,4-dicarboxylic acid derivatives post-synthesis?

- Methodological Answer : Analytical validation involves:

- High-Performance Liquid Chromatography (HPLC) : For quantifying purity.

- Elemental Analysis : To confirm stoichiometry.

- Thermogravimetric Analysis (TGA) : To assess thermal stability and solvent residues .

Advanced Research Questions

Q. What computational methods are employed to analyze the electronic and structural properties of Piperazine-1,4-dicarboxylic acid derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations are used to:

- Predict molecular geometry and vibrational spectra (IR/Raman) .

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

- Simulate and NMR chemical shifts via gauge-including atomic orbital (GIAO) methods .

Q. How do crystallographic refinement challenges impact the structural determination of Piperazine-1,4-dicarboxylic acid complexes?

- Methodological Answer : High-resolution X-ray diffraction data refined using programs like SHELXL can resolve issues such as:

- Twinning or disorder in the piperazine ring.

- Hydrogen bonding ambiguities, addressed via restraint parameters and electron density maps .

Q. What role does hydrogen bonding play in the supramolecular assembly of Piperazine-1,4-dicarboxylic acid derivatives?

- Methodological Answer : Hydrogen bonds between carboxylic acid groups and nitrogen atoms in the piperazine ring drive crystal packing. For example, in 3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate, intermolecular O–H···O and N–H···O interactions stabilize the lattice, as revealed by single-crystal X-ray studies .

Q. What methodologies address discrepancies in spectroscopic data when analyzing Piperazine-1,4-dicarboxylic acid polymorphs?

- Methodological Answer : Discrepancies arise from conformational flexibility or polymorphism. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.